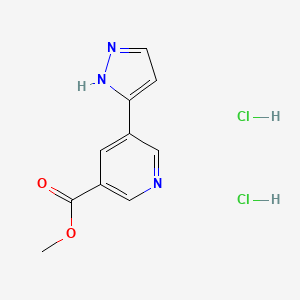
Methyl 5-(1H-pyrazol-5-yl)pyridine-3-carboxylate;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 5-(1H-pyrazol-5-yl)pyridine-3-carboxylate;dihydrochloride” is a chemical compound with the CAS Number: 2377036-16-1 . It has a molecular weight of 276.12 . The IUPAC name for this compound is methyl 5-(1H-pyrazol-3-yl)nicotinate dihydrochloride .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as the one , has been a topic of interest for many researchers . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9N3O2.2ClH/c1-15-10(14)8-4-7(5-11-6-8)9-2-3-12-13-9;;/h2-6H,1H3,(H,12,13);2*1H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
Pyrazole derivatives have been studied for their chemical reactions . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound is stable under normal temperatures and pressures .科学的研究の応用
Synthesis and Structural Characterization
- Pyrazole derivatives, such as "1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester" and its analogs, have been synthesized and characterized through NMR, IR spectroscopies, HRMS analyses, and X-ray diffraction. These studies not only provide insight into the chemical structure of such compounds but also explore their stability and tautomeric forms, contributing to the understanding of their chemical properties (Shen et al., 2012).
Antitumor and Cytotoxicity Studies
- Novel compounds, including pyridyl–pyrazole-3-one derivatives, have been investigated for their cytotoxicity against various tumor cell lines. Such studies highlight the potential of pyrazole derivatives in developing targeted cancer therapies, with certain compounds showing selective cytotoxicity against specific cancer cell lines without harming normal cells (Huang et al., 2017).
Antibacterial Activity
- Pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. These studies suggest the potential of these compounds in addressing bacterial resistance and developing new antimicrobial agents (Panda et al., 2011).
Corrosion Inhibition
- Pyrazole derivatives have also been investigated for their potential as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies contribute to the field of materials science by providing insights into protective measures against corrosion, which is crucial for extending the lifespan of metal structures (Yadav et al., 2015).
作用機序
are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Safety and Hazards
将来の方向性
Pyrazole derivatives, including “Methyl 5-(1H-pyrazol-5-yl)pyridine-3-carboxylate;dihydrochloride”, continue to be a focus of research due to their diverse pharmacological properties . Future directions may include the development of more efficient synthesis methods, exploration of new biological activities, and the design of pyrazole derivatives with improved selectivity and potency for specific targets .
特性
IUPAC Name |
methyl 5-(1H-pyrazol-5-yl)pyridine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.2ClH/c1-15-10(14)8-4-7(5-11-6-8)9-2-3-12-13-9;;/h2-6H,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHGPCCTPJKQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2617174.png)
![3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2617176.png)

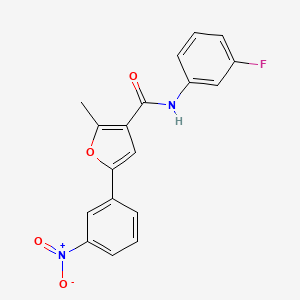
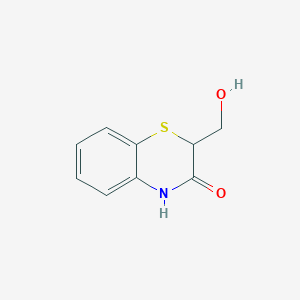
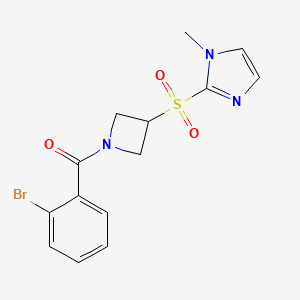
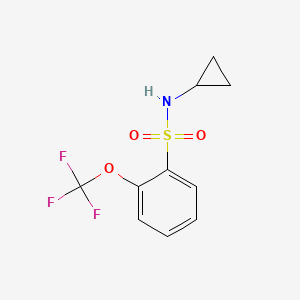
![N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide](/img/structure/B2617186.png)
![Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/no-structure.png)
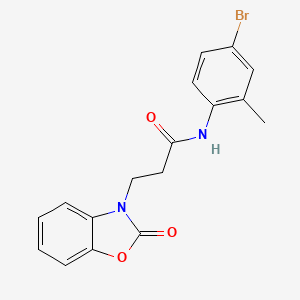
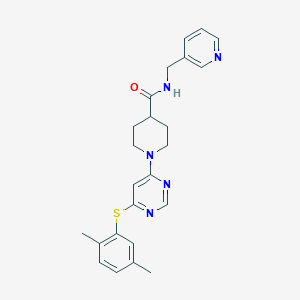
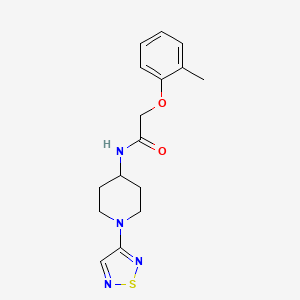

![6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2617197.png)